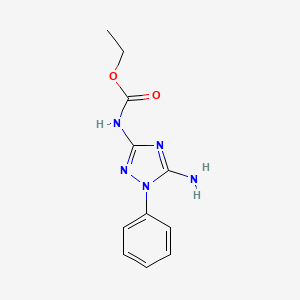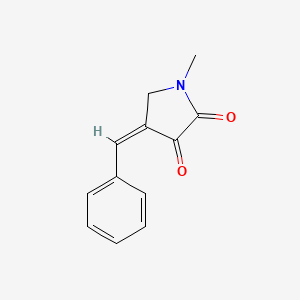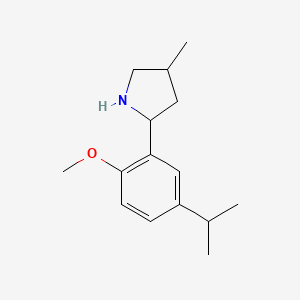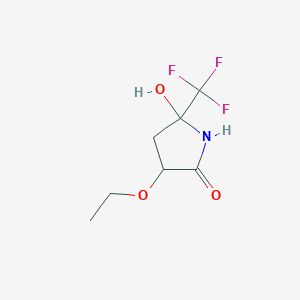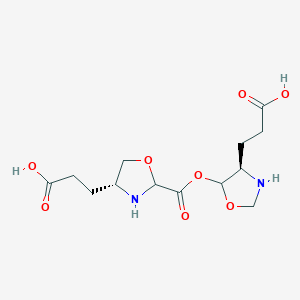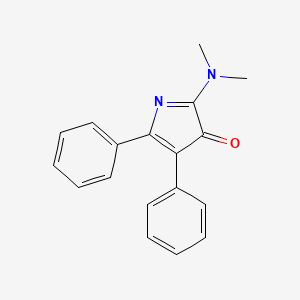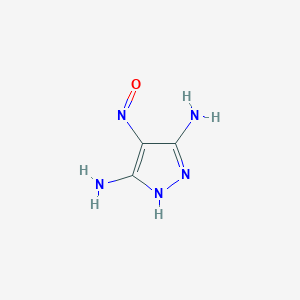
3,5-Diamino-4H-pyrazol-4-one oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-4H-pyrazol-4-one oxime typically involves the reaction of hydrazine derivatives with suitable precursors under controlled conditions. One common method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. The use of advanced analytical techniques, such as infrared spectroscopy and mass spectrometry, ensures the quality and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Diamino-4H-pyrazol-4-one oxime undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino and oxime groups, which can participate in different chemical transformations .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or methanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in halogenated pyrazole compounds .
Applications De Recherche Scientifique
3,5-Diamino-4H-pyrazol-4-one oxime has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-diamino-4H-pyrazol-4-one oxime involves its interaction with molecular targets through hydrogen bonding and π–π stacking interactions. These interactions are facilitated by the amino and oxime groups, which can form strong bonds with various substrates. The compound’s ability to participate in non-covalent interactions makes it effective in stabilizing energetic materials and enhancing their performance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trinitrotoluene (TNT)
- 1,3,5-Trinitro-1,3,5-triazine (RDX)
- Hexanitrohexaazaisowurtzitane (CL-20)
Comparison
Compared to these well-known energetic materials, 3,5-diamino-4H-pyrazol-4-one oxime offers several unique advantages. It has higher thermal stability and lower sensitivity to mechanical and thermal stimuli, making it a safer alternative for various applications. Additionally, its nitrogen-rich structure provides a higher energy density, which is beneficial for the design and synthesis of novel energetic materials .
Propriétés
Formule moléculaire |
C3H5N5O |
|---|---|
Poids moléculaire |
127.11 g/mol |
Nom IUPAC |
4-nitroso-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C3H5N5O/c4-2-1(8-9)3(5)7-6-2/h(H5,4,5,6,7) |
Clé InChI |
UXYQMXTVMIBLLV-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(NN=C1N)N)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Acetyl-4,5-difluorophenyl)-3-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B15208755.png)
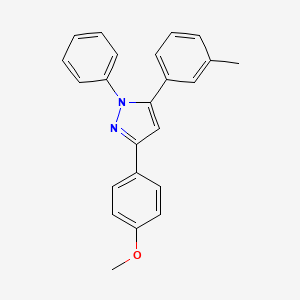
![4-Methoxy-6-methyl-1h-pyrrolo[3,4-c]pyridine-1,3(2h)-dione](/img/structure/B15208763.png)
![2-(Bromomethyl)-5-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B15208768.png)

